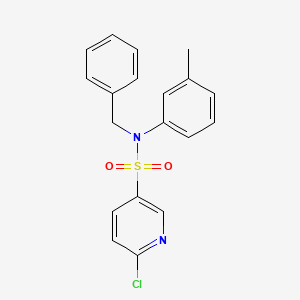

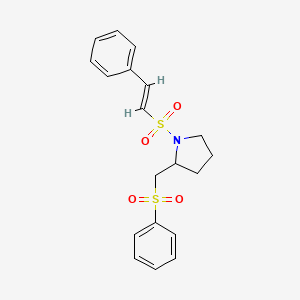

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

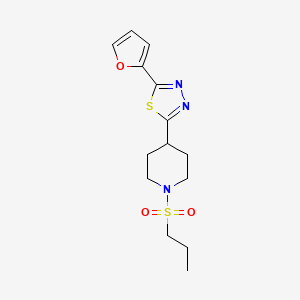

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine, also known as Compound E, is a chemical compound that belongs to the pyrrolidine sulfonamide family. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrolidine derivatives are known to be involved in a variety of biological activities .科学的研究の応用

Organocatalysis

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine and its derivatives have been employed in organocatalysis. A study by Singh et al. (2013) describes the use of a related pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Synthesis of HIV-1 Replication Inhibitors

In the field of medicinal chemistry, derivatives of this compound have been identified as potent HIV-1 replication inhibitors. Kim et al. (2014) reported the synthesis and biological evaluation of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds, highlighting their potential as lead compounds in HIV-1 treatment (Kim et al., 2014).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have also been explored. Zareef et al. (2008) synthesized novel 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones and evaluated their antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Synthesis of Aromatic and Heteroaromatic Derivatives

Bianchi et al. (2003) explored the use of a derivative of this compound in a ring-opening/ring-forming protocol, leading to the synthesis of ring-fused aromatic and heteroaromatic compounds. This process involves a thermal electrocyclic rearrangement followed by a beta-elimination to aromatize the newly formed cyclohexadienic ring (Bianchi et al., 2003).

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-13,15,18H,7,10,14,16H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBNUOUXVSKUMZ-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

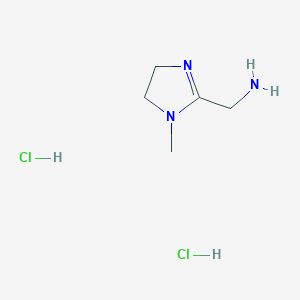

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)

![1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B2451982.png)

![N-{[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2451987.png)

![2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451988.png)